5H-1-Benzothiopyran

Übersicht

Beschreibung

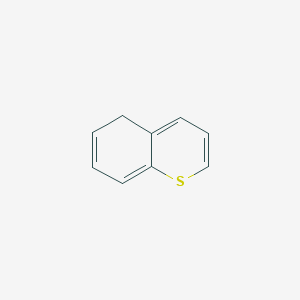

5H-1-Benzothiopyran is a heterocyclic compound that consists of a benzene ring fused to a thiopyran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1-Benzothiopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-mercaptobenzoic acid with acetic anhydride, followed by cyclization to form the thiopyran ring . Another approach involves the use of sulfur-containing reagents to introduce the thiopyran moiety into a pre-formed benzene ring structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 5H-1-Benzothiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anticancer Properties

5H-1-Benzothiopyran derivatives have been studied for their potential anticancer effects. Research indicates that compounds such as 2-amino-4H-benzothiopyran-4-ones demonstrate significant activity against various cancer cell lines, including colon cancer (HCT-15) and hepatoma (HepG2). For instance, one study reported that certain derivatives exhibited IC50 values significantly lower than that of taxol, suggesting higher potency against cancer cells .

Antimicrobial and Antiviral Effects

Compounds derived from benzothiopyran structures have also shown promising antimicrobial and antiviral activities. Specifically, some derivatives have been effective against Mycobacterium tuberculosis and other pathogenic bacteria. The structural features of these compounds contribute to their ability to inhibit microbial growth and replication .

Neuropharmacological Applications

Research has highlighted the role of benzothiopyran derivatives in modulating neurotransmitter receptors, particularly dopamine receptors. For example, certain benzothiopyranoxazines have been identified as selective agonists for dopamine D3 receptors, which are implicated in various neurological disorders. These compounds could serve as potential therapeutic agents for conditions such as Parkinson's disease .

Synthetic Applications

This compound serves as a valuable synthetic intermediate in the development of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.

Multicomponent Reactions (MCRs)

The compound is frequently utilized in multicomponent reactions to create diverse libraries of new compounds. For instance, 5-aminotetrazole has been employed in MCRs involving this compound derivatives to synthesize novel tetracyclic systems with potential biological activities . These reactions often yield high-efficiency products that can be further explored for pharmacological applications.

Fluorescent Probes

Due to their unique photophysical properties, benzothiopyran derivatives are also being explored as fluorescent probes in material science. Their ability to exhibit distinct fluorescence characteristics makes them suitable for applications in bioimaging and sensing technologies .

Anticancer Activity Assessment

A study evaluated a series of 2-amino-4H-benzothiopyran-4-one derivatives against multiple cancer cell lines. The results indicated that certain modifications to the benzothiopyran structure significantly enhanced anticancer potency. The most effective compound demonstrated an IC50 value of 0.22 μM against HCT116 cells, highlighting its potential as a lead compound for further development .

Neuropharmacological Profiling

In vivo studies on benzothiopyranoxazines revealed their capacity to activate locomotor activity in reserpinized rats, indicating dopamine D2 receptor agonism. This suggests potential therapeutic implications for treating disorders related to dopamine dysregulation .

Wirkmechanismus

The mechanism of action of 5H-1-Benzothiopyran and its derivatives often involves interaction with specific molecular targets. For instance, in the context of calcium channel blockers, the compound binds to L-type calcium channels, preventing the influx of calcium ions into cells. This action reduces muscle contraction and has therapeutic implications for cardiovascular diseases . The sulfur atom in the thiopyran ring plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Benzopyran: Similar structure but contains an oxygen atom instead of sulfur.

Benzothiazole: Contains a benzene ring fused to a thiazole ring, differing in the heterocyclic component.

Benzofuran: Features a benzene ring fused to a furan ring, with oxygen as the heteroatom.

Uniqueness of 5H-1-Benzothiopyran: this compound is unique due to the presence of sulfur in its heterocyclic ring, which imparts distinct chemical and biological properties. The sulfur atom enhances the compound’s reactivity and potential for forming stable complexes with various molecular targets, making it a valuable scaffold in drug design and other applications .

Biologische Aktivität

5H-1-Benzothiopyran, a compound belonging to the class of benzothiopyrans, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies, highlighting the compound's potential therapeutic applications, mechanisms of action, and relevant case studies.

Biological Activities

Research indicates that this compound exhibits several biological properties:

- Antitumor Activity : Several studies have demonstrated that derivatives of benzothiopyran possess significant anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as AKT and ERK .

- Antibacterial Activity : this compound derivatives have been reported to exhibit strong antibacterial effects against Gram-negative bacteria, including Pseudomonas aeruginosa. This activity suggests potential applications in treating bacterial infections .

- Anti-inflammatory Properties : Compounds containing the benzothiopyran structure have demonstrated anti-inflammatory effects by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in various models .

Table 1: Summary of Biological Activities of this compound Derivatives

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that these compounds can activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins. Additionally, their anti-inflammatory effects are linked to the suppression of pro-inflammatory cytokines, which are often upregulated in cancerous conditions .

Eigenschaften

IUPAC Name |

5H-thiochromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-3,5-7H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJYKYAZQBBHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C2C1=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10710022 | |

| Record name | 5H-1-Benzothiopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21829-75-4 | |

| Record name | 5H-1-Benzothiopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.